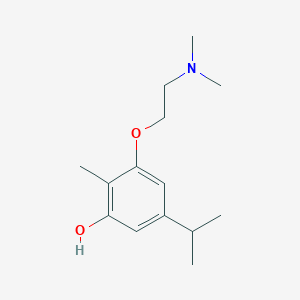
Deacetyl moxisylyte hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Moxisylyte is an α1-adrenergic antagonist used primarily in urology for the treatment of erectile dysfunction and Raynaud’s syndrome . Deacetyl moxisylyte hydrochloride is a metabolite of moxisylyte, formed through the hydrolysis of the acetyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Deacetyl moxisylyte hydrochloride can be synthesized from moxisylyte through a deacetylation reaction. The process involves the hydrolysis of the acetyl group in moxisylyte using an alkaline reagent such as potassium hydroxide (KOH) in water. The reaction is typically carried out at elevated temperatures (around 90°C) under a nitrogen atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is purified using techniques such as column chromatography to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Deacetyl moxisylyte hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form deacetyl-demethyl-thymoxamine.
Oxidation and Reduction:
Substitution: The compound can undergo substitution reactions, particularly involving the dimethylamino group.
Common Reagents and Conditions
Hydrolysis: Potassium hydroxide (KOH) in water at elevated temperatures.
Oxidation and Reduction:
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Deacetyl-demethyl-thymoxamine: Formed through hydrolysis and subsequent demethylation.
Applications De Recherche Scientifique
Deacetyl moxisylyte hydrochloride has several scientific research applications:
Chemistry: Used as a model compound to study α1-adrenergic antagonists and their derivatives.
Biology: Investigated for its effects on blood flow and vascular function.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
Deacetyl moxisylyte hydrochloride acts as a vasodilator by blocking α1-adrenergic receptors. This action is competitive against norepinephrine, leading to the relaxation of vascular smooth muscle and improved blood flow. The compound does not exhibit beta-receptor blocking, anti-angiotensin, or anti-serotonin activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Moxisylyte (Thymoxamine): The parent compound, used for similar therapeutic purposes.
Prazosin: Another α1-adrenergic antagonist used to treat hypertension and benign prostatic hyperplasia.
Uniqueness
Deacetyl moxisylyte hydrochloride is unique due to its specific deacetylated structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, moxisylyte. This structural difference can influence its efficacy and safety profile in therapeutic applications .
Propriétés
Formule moléculaire |
C14H23NO2 |
|---|---|
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
3-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenol |
InChI |
InChI=1S/C14H23NO2/c1-10(2)12-8-13(16)11(3)14(9-12)17-7-6-15(4)5/h8-10,16H,6-7H2,1-5H3 |
Clé InChI |
KBMJKFIPTVIFOH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1OCCN(C)C)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



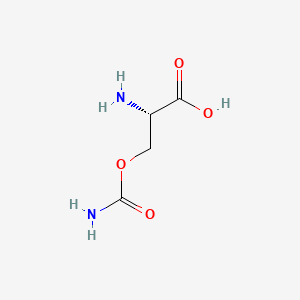
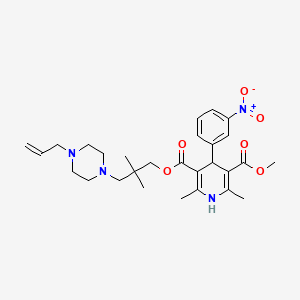
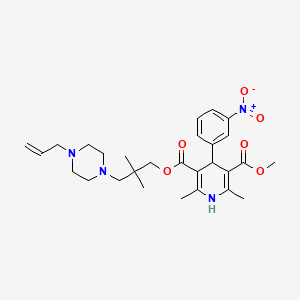
![benzyl N-[3-(1H-imidazol-5-yl)-1-[[2-[(2-methyl-2-phenylpropyl)amino]-2-oxoethyl]-[(4-phenylmethoxyphenyl)methyl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B10781816.png)
![7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-(2-oxopyrrolidin-3-yl)oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10781826.png)



![[2-benzyl-3-[[3-(1H-indol-3-yl)-1-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]phosphonic acid](/img/structure/B10781848.png)
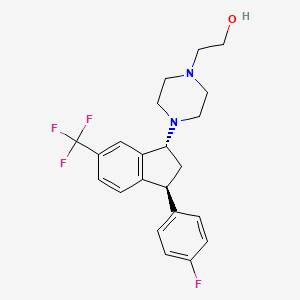
![1-{2-[Bis-(4-fluoro-phenyl)-methoxy]-ethyl}-4-(3-pyridin-3-yl-propyl)-piperazine](/img/structure/B10781861.png)
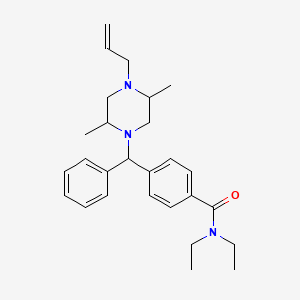
![2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[4-Amino-2-[[2-[[2-[[2-[[2-[[2-[[6-carbamimidamido-3-[[1-[3-carboxy-2-(2-propylpentanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-2-oxohexanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B10781886.png)
